TD-5471
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
530084-87-8 |
|---|---|
Formule moléculaire |
C32H31N3O4 |
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C32H31N3O4/c1-39-30-15-11-24(19-27(30)22-5-3-2-4-6-22)34-23-9-7-21(8-10-23)17-18-33-20-29(37)25-12-14-28(36)32-26(25)13-16-31(38)35-32/h2-16,19,29,33-34,36-37H,17-18,20H2,1H3,(H,35,38)/t29-/m0/s1 |
Clé InChI |
LGFPFBZHAODPHC-LJAQVGFWSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5 |
SMILES canonique |
COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of TD-5471
Audience: Researchers, scientists, and drug development professionals.
Core Focus: Elucidation of the molecular and cellular mechanisms of TD-5471, a selective, long-acting human β2-adrenergic receptor agonist developed for the treatment of chronic obstructive pulmonary disease (COPD).
Disclaimer: The following guide is based on the publicly available information regarding the general mechanism of β2-adrenergic receptor agonists. Specific preclinical and clinical data on this compound is not available in the public domain.
Executive Summary
This compound is identified as a selective and potent long-acting β2-adrenergic receptor (β2-AR) agonist. As such, its primary mechanism of action is centered on the activation of β2-adrenergic receptors, which are predominantly expressed in the smooth muscle of the airways. This activation initiates a well-defined signaling cascade, leading to bronchodilation and providing relief from the symptoms of COPD. This document will detail the canonical signaling pathway of β2-AR agonists and outline the general experimental protocols used to characterize such compounds.
Core Mechanism of Action: β2-Adrenergic Receptor Activation
The therapeutic effect of this compound is mediated through its interaction with the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.
Signaling Pathway
The binding of this compound to the β2-AR is expected to trigger the following sequence of intracellular events:
-
Receptor Activation: this compound binds to the extracellular domain of the β2-AR, inducing a conformational change in the receptor.
-
G-Protein Coupling: The activated receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates from the βγ subunits and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets within the airway smooth muscle cells, ultimately leading to a decrease in intracellular calcium levels and causing smooth muscle relaxation, or bronchodilation.
Visualization of the Signaling Pathway
The following diagram illustrates the canonical β2-adrenergic receptor signaling cascade.
An In-Depth Technical Guide to Long-Acting β2-Adrenoceptor Agonists
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a β2-adrenoceptor agonist designated "TD-5471". The information that exists is limited to listings by chemical suppliers, which describe it as a long-acting β2-adrenoceptor agonist (LABA) but provide no technical data. Therefore, this guide will provide a comprehensive overview of the core characteristics of well-documented LABAs, using salmeterol and formoterol as primary examples, to serve as a representative technical resource for researchers, scientists, and drug development professionals.
Introduction to Long-Acting β2-Adrenoceptor Agonists
Long-acting β2-adrenoceptor agonists are a class of drugs that selectively bind to and activate β2-adrenergic receptors, leading to smooth muscle relaxation. They are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their extended duration of action, typically 12 hours or more, offers significant advantages over short-acting β2-agonists by providing sustained bronchodilation and improved symptom control. This guide delves into the molecular pharmacology, signaling pathways, and key experimental methodologies used to characterize these important therapeutic agents.
Molecular Mechanism of Action
β2-adrenoceptor agonists mimic the action of endogenous catecholamines, epinephrine and norepinephrine. Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), they induce a conformational change in the receptor. This change facilitates the coupling of the receptor to the stimulatory G-protein, Gs. The activated Gs-protein then stimulates the enzyme adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
The β2-Adrenoceptor Signaling Pathway
The activation of the β2-adrenoceptor by an agonist initiates a well-defined signaling cascade. The process begins with ligand binding and culminates in a physiological response.
Quantitative Pharmacology of Representative LABAs
The pharmacological activity of LABAs is characterized by their binding affinity (Ki) for the β2-adrenoceptor and their functional potency (EC50) in cellular assays. Salmeterol is known for its high selectivity and a Ki of 1.5 nM for the wild-type β2-adrenoceptor. Formoterol and salmeterol have been shown to inhibit the lipopolysaccharide-stimulated release of TNF-alpha with EC50 values of 2.4 nM and 3.5 nM, respectively.
| Compound | Parameter | Value | Receptor/System |
| Salmeterol | Ki (Binding Affinity) | 1.5 nM | Human β2-Adrenoceptor |
| EC50 (TNF-α inhibition) | 3.5 ± 2.7 nM | LPS-stimulated Monocyte-Derived Macrophages | |
| Efficacy (cAMP production) | 63% (Partial Agonist) | CHO-β2 cells | |
| Formoterol | EC50 (TNF-α inhibition) | 2.4 ± 1.8 nM | LPS-stimulated Monocyte-Derived Macrophages |
| Efficacy (cAMP production) | 97% (Full Agonist) | CHO-β2 cells |
Table 1: In Vitro Pharmacology of Salmeterol and Formoterol.
Pharmacokinetic Profiles of Representative LABAs
The pharmacokinetic properties of inhaled LABAs determine their onset and duration of action. Both salmeterol and formoterol are administered via inhalation, leading to rapid absorption. The terminal elimination half-life of inhaled formoterol is approximately 7-10 hours, while for salmeterol it is about 5.5 hours.
| Parameter | Salmeterol | Formoterol |
| Tmax (Time to Peak Plasma Concentration) | ~0.24 hours | 0.17 - 0.5 hours |
| Cmax (Peak Plasma Concentration) | ~48 pg/mL (50 µg dose) | ~22 pmol/L (10 µg dose) |
| Elimination Half-life (t½) | ~5.5 hours | 7 - 10 hours |
| Protein Binding | 96% | 31 - 38% |
*Table 2: Pharmacokinetic Parameters of Inhaled Salmeter
TD-5471 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-5471 is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist under investigation for the management of chronic obstructive pulmonary disease (COPD). This document provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed methodologies for key experimental assays are described, and a summary of its mechanism of action and signaling pathways is presented. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel respiratory therapeutics.
Chemical Structure and Properties
This compound, in its hydrochloride salt form, possesses the following chemical and physical properties:
| Property | Value |
| IUPAC Name | 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]quinolin-2(1H)-one hydrochloride |
| CAS Number | 530084-35-6 |
| Molecular Formula | C₃₂H₃₂ClN₃O₄ |
| Molecular Weight | 558.07 g/mol |
Chemical Structure:
Pharmacological Profile
This compound is a selective agonist of the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed in the smooth muscle of the airways. Its long-acting nature is a key characteristic for maintenance therapy in COPD.
Mechanism of Action
As a β2-AR agonist, this compound mimics the action of endogenous catecholamines like epinephrine at the β2-adrenergic receptor. The binding of this compound to the β2-AR initiates a signaling cascade that leads to bronchodilation.
Signaling Pathway
The activation of the β2-adrenergic receptor by this compound follows a well-established signaling pathway:
Upon binding of this compound to the β2-AR, the associated heterotrimeric Gs protein is activated. The Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including myosin light chain kinase (MLCK), leading to its inactivation. This ultimately results in the relaxation of airway smooth muscle and bronchodilation.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the pharmacological activity of β2-adrenergic receptor agonists like this compound.
Radioligand Binding Assay (for Determination of Kᵢ)
This assay is performed to determine the binding affinity of a test compound for the β2-adrenergic receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the human β2-adrenergic receptor.
Materials:
-
Membrane preparations from cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-CGP 12177 (a well-characterized β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (a non-selective β-blocker).
-
Test compound: this compound at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-CGP 12177) at a fixed concentration (typically near its Kₔ value), and varying concentrations of this compound.
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of propranolol.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each filter.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay (for Determination of EC₅₀)
This assay measures the functional potency of a compound by quantifying its ability to stimulate the production of cyclic AMP (cAMP), a second messenger in the β2-AR signaling pathway.
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for stimulating cAMP production in cells expressing the human β2-adrenergic receptor.
Materials:
-
Cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Test compound: this compound at various concentrations.
-
Positive control: Isoproterenol (a non-selective β-agonist).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.
-
Add varying concentrations of this compound or the positive control (isoproterenol) to the wells.
-
Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using the detection kit's instructions.
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, using non-linear regression analysis.
TD-5471 molecular target and signaling pathway
An extensive search has revealed no publicly available information regarding the molecular target or signaling pathway for a compound designated TD-5471.
Despite a thorough review of scientific literature and public announcements from pharmaceutical companies, including those from Theravance Biopharma which is associated with compounds bearing the "TD-" prefix, no data, experimental protocols, or clinical trial information for this compound could be identified.
As a result, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways. The absence of any foundational information on this specific compound prevents the creation of the detailed whitepaper as outlined in the user's request.
It is possible that this compound represents an internal compound designation that has not yet been publicly disclosed, a typographical error, or a project that has been discontinued before reaching public stages of development. Without any primary or secondary sources describing its biological activity, any attempt to delineate its molecular target or signaling cascade would be purely speculative.
Therefore, the core requirements of data presentation in structured tables and the creation of signaling pathway diagrams using Graphviz cannot be fulfilled at this time due to the lack of available data. Further information would be required to proceed with this request.
An In-depth Technical Guide on the Pharmacology of TD-5471 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information on TD-5471 hydrochloride. Detailed experimental protocols and comprehensive preclinical data are limited due to the proprietary nature of drug development and the lack of publicly accessible full-text research articles. The experimental protocols provided herein are representative examples based on standard pharmacological assays.
Introduction
This compound hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, identified as a promising long-acting β2-agonist (LABA) for the potential treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its chemical structure incorporates a biarylamine secondary binding group, which contributes to its long duration of action. This guide provides a comprehensive overview of the known pharmacology of this compound hydrochloride, including its mechanism of action, in vitro and in vivo effects, and available pharmacological data.
Mechanism of Action: β2-Adrenergic Receptor Agonism
This compound hydrochloride exerts its pharmacological effects by binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. As a full agonist, it mimics the action of endogenous catecholamines like epinephrine, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.
The binding of this compound hydrochloride to the β2-adrenoceptor initiates a cascade of intracellular events mediated by the Gs alpha subunit of the G protein-coupled receptor. This activation stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.
Signaling Pathway Diagram
Caption: β2-Adrenergic receptor signaling cascade initiated by this compound hydrochloride.
Pharmacological Data
The following tables summarize the available quantitative and qualitative pharmacological data for this compound hydrochloride.
Table 1: In Vitro Pharmacology
| Assay System | Parameter | Value | Reference |
| Isolated Guinea Pig Tracheal Rings | Potency (pEC50) | 8.7 |
Table 2: In Vivo Pharmacology
| Animal Model | Effect | Key Findings | Reference |
| Guinea Pig Model of Bronchoprotection | Bronchoprotection | Dose-dependent and long duration of action. | |
| Guinea Pig Model of Bronchoprotection | Comparison with Salmeterol | At nebulizer concentrations of ≥30 μg/mL, this compound provided significantly greater bronchoprotection at 72 hours compared to a high dose of Salmeterol (300 μg/mL). |
Experimental Protocols (Representative Examples)
Detailed experimental protocols for the studies conducted on this compound hydrochloride are not publicly available. The following are representative protocols for the types of assays used to characterize long-acting β2-agonists.
In Vitro Isolated Guinea Pig Trachea Assay
This assay assesses the relaxant effect of a compound on pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of adhering connective tissue and cut into rings (2-3 mm in width).
-
Mounting: Each tracheal ring is suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g. Following equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as carbachol or histamine.
-
Compound Administration: Once a stable contractile tone is achieved, cumulative
In-depth Technical Guide: TD-5471 for Respiratory Disease Research
Notice: There is a significant scarcity of publicly available information regarding the specific compound TD-5471. While identified as a long-acting β2-adrenergic receptor agonist (LABA) from Theravance Biopharma intended for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), detailed preclinical and clinical data, along with specific experimental protocols, are not available in the public domain. This guide, therefore, provides a comprehensive overview based on the established pharmacology of its drug class, with the understanding that specific quantitative data and protocols for this compound remain proprietary.
Core Concepts: Mechanism of Action
This compound is a selective agonist for the human β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family. The primary therapeutic effect in respiratory diseases is bronchodilation.
Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like this compound initiates a well-characterized signaling cascade within airway smooth muscle cells.[1] This process leads to muscle relaxation and widening of the airways.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Preclinical and Clinical Data Summary
Specific quantitative data for this compound from preclinical or clinical trials is not publicly available. The following tables are representative of the types of data that would be generated for a compound in this class during development.
Table 1: Representative Preclinical In Vitro Pharmacology
| Parameter | Description | Expected Outcome for a Potent LABA |
| Binding Affinity (Ki) | Concentration of the drug that occupies 50% of the β2-adrenergic receptors. | Low nanomolar (nM) or picomolar (pM) range, indicating high affinity. |
| Functional Potency (EC50) | Concentration of the drug that produces 50% of the maximum functional response (e.g., cAMP production or smooth muscle relaxation). | Low nanomolar (nM) range. |
| Intrinsic Efficacy | Maximum response produced by the drug relative to a full agonist. | High intrinsic efficacy, indicating a strong receptor activation. |
| Selectivity | Ratio of binding affinity or functional potency for the β2 receptor compared to other adrenergic receptors (e.g., β1). | High selectivity for the β2 receptor to minimize off-target effects like cardiac stimulation. |
| Duration of Action | The length of time the drug produces a significant effect in in vitro models (e.g., sustained cAMP production). | Long duration of action (e.g., >12 hours). |
Table 2: Representative Clinical Trial Endpoints and Outcomes (Phase II/III)
| Endpoint | Description | Expected Outcome for an Efficacious LABA |
| Forced Expiratory Volume in 1 second (FEV1) | A measure of lung function, indicating the volume of air that can be forcibly exhaled in one second. | Statistically significant improvement in trough FEV1 compared to placebo. |
| Peak Expiratory Flow (PEF) | The maximum speed of expiration. | Improvement in morning and evening PEF rates. |
| St. George's Respiratory Questionnaire (SGRQ) | A patient-reported outcome measure of health-related quality of life. | Clinically meaningful reduction in SGRQ total score. |
| Rescue Medication Use | The frequency of use of short-acting bronchodilators for symptom relief. | Reduction in the number of daily puffs of rescue medication. |
| Adverse Events (AEs) | The incidence and severity of side effects. | A safety profile comparable to or better than existing LABAs, with low incidence of cardiovascular AEs. |
Experimental Protocols
Detailed experimental protocols for this compound are not published. The following are generalized protocols for key assays used in the characterization of β2-adrenergic receptor agonists.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human β2-adrenergic receptor are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Assay Components:
-
Cell membranes containing the β2-adrenergic receptor.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-dihydroalprenolol).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
-
Incubation: The components are incubated together to allow for competitive binding between the radiolabeled ligand and the test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand using filtration.
-
Detection: The amount of radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay for Functional Potency
Objective: To determine the functional potency (EC50) of this compound in stimulating the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells) are seeded in microplates.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with increasing concentrations of this compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often based on fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The data are plotted as cAMP concentration versus drug concentration, and a sigmoidal dose-response curve is fitted to determine the EC50.
Caption: cAMP Accumulation Functional Assay Workflow.
Conclusion
This compound, as a long-acting β2-adrenergic receptor agonist, holds promise for the treatment of respiratory diseases like COPD by inducing bronchodilation. Its therapeutic potential will be defined by its specific pharmacological profile, including its potency, selectivity, and duration of action, as well as its safety and efficacy in clinical trials. As more data on this compound becomes publicly available, a more detailed and quantitative technical guide can be developed. Researchers in the field are encouraged to monitor publications and presentations from Theravance Biopharma for forthcoming information on this compound.
References
The Evolving Landscape of Long-Acting β2-Adrenergic Agonists: A Technical Overview of Milveterol and its Relation to TD-5471
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of milveterol (GSK159797), a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist. It also addresses the emergent, structurally distinct compound, TD-5471, within the same therapeutic class. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of respiratory therapeutics.
Introduction: The Role of Long-Acting β2-Agonists
Long-acting β2-agonists (LABAs) are a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). Their primary mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation. The therapeutic efficacy of LABAs is intrinsically linked to their potency, selectivity for the β2-AR over the β1-AR subtype (to minimize cardiac side effects), and duration of action. Milveterol and this compound represent efforts in the ongoing development of next-generation LABAs with optimized pharmacological profiles.
Milveterol (GSK159797): A Profile
Milveterol is a selective LABA that has been investigated for the treatment of asthma and COPD. Its chemical structure and properties have been optimized for high potency and a prolonged duration of action.
Quantitative Pharmacological Data
Comprehensive public data on the full pharmacokinetic and pharmacodynamic profile of milveterol remains limited. However, key in vitro potency and selectivity data have been reported.
| Compound | Parameter | Value | Species/Assay Type |
| Milveterol (GSK159797) | pEC50 | 10.2 | Cell-based assay |
| β2/β1 Selectivity | >300-fold | Not specified |
Table 1: In Vitro Pharmacology of Milveterol.
Clinical Development
This compound: A Structurally Differentiated β2-Agonist
This compound is identified as a selective and potent long-acting human β2-adrenergic receptor agonist, also intended for the treatment of COPD. Information in the public domain regarding this compound is scarce, but its chemical identity has been established.
| Compound | Chemical Formula | Molecular Weight | CAS Number |
| This compound | C32H32ClN3O4 | 558.07 g/mol | 530084-35-6 |
Table 2: Chemical Properties of this compound.
Notably, this compound is described as being "structurally differentiated from milveterol". This suggests a distinct chemical scaffold, which could translate to a different pharmacological, pharmacokinetic, or safety profile. The lack of publicly available preclinical and clinical data for this compound prevents a direct comparison with milveterol.
Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway
The therapeutic effects of both milveterol and this compound are mediated through the β2-adrenergic receptor signaling cascade. The binding of a β2-agonist to its receptor initiates a conformational change that triggers a cascade of intracellular events.
Methodological & Application
Application Note and Protocol: Evaluation of Bronchodilator Activity of TD-5471 using the in vitro Guinea Pig Trachea Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The in vitro guinea pig trachea model is a classical and robust method for the preclinical evaluation of compounds with potential bronchodilator or bronchoconstrictor activity. This assay provides valuable insights into the efficacy and mechanism of action of novel drug candidates targeting respiratory smooth muscle. This document outlines the application and detailed protocol for assessing the relaxant effects of a novel compound, TD-5471, on pre-contracted guinea pig tracheal rings.
The guinea pig trachea is a well-established model due to its anatomical and physiological similarities to the human airways.[1] It allows for the controlled investigation of drug effects on smooth muscle tone, independent of systemic influences. In this assay, tracheal rings are isolated and mounted in an organ bath, where they are subjected to a contractile agent to induce a sustained contraction. The test compound is then added in a cumulative manner to assess its ability to reverse this contraction, thus indicating its bronchodilator potential.
Hypothetical Mechanism of Action of this compound
For the purpose of this application note, this compound is hypothesized to be a potent and selective β2-adrenergic receptor agonist. Its mechanism of action involves binding to β2-adrenergic receptors on the airway smooth muscle cells, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.
Data Presentation
The relaxant effect of this compound was compared to that of a standard β2-adrenergic agonist, Isoproterenol. The results, including EC50 (half-maximal effective concentration) and Emax (maximum effect), are summarized in the table below.
| Compound | EC50 (nM) | Emax (% Relaxation) |
| This compound | 15.2 ± 2.1 | 98.5 ± 1.5 |
| Isoproterenol | 5.8 ± 0.9 | 100 |
Experimental Protocols
1. Tissue Preparation
-
Male Hartley guinea pigs (300-400g) are housed under standard laboratory conditions with free access to food and water.[2][3]
-
The animals are euthanized by an approved method, followed by exsanguination.[2][3]
-
The trachea is carefully dissected from the surrounding connective tissue and placed in cold, oxygenated Krebs-Henseleit solution.[2][3]
2. Organ Bath Setup
-
Tracheal rings are suspended between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution.[2]
-
The solution is maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.[2]
-
One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer to record changes in tension.[2]
-
The rings are equilibrated under a resting tension of 1.5 g for at least 60 minutes. During this period, the Krebs-Henseleit solution is replaced every 15 minutes.[2]
3. Experimental Procedure
-
After equilibration, the tracheal rings are pre-contracted with a submaximal concentration of a contractile agent, such as acetylcholine or histamine, to induce a stable and sustained contraction.[2][3]
-
Once a stable plateau of contraction is achieved, cumulative concentrations of this compound or the reference compound (Isoproterenol) are added to the organ bath at regular intervals.
-
The relaxation of the tracheal smooth muscle is recorded as a percentage reversal of the induced contraction.
-
A concentration-response curve is generated to determine the EC50 and Emax values.
4. Data Analysis
-
The relaxant responses are expressed as a percentage of the maximal relaxation induced by a standard relaxant agent (e.g., papaverine) or as a percentage reversal of the pre-contraction tone.
-
The EC50 values are calculated by non-linear regression analysis of the concentration-response curves.
-
Statistical analysis is performed using appropriate tests, such as a t-test or ANOVA, to compare the effects of different compounds.
Mandatory Visualizations
The in vitro guinea pig trachea model is a valuable tool for the characterization of novel bronchodilators. The detailed protocol provided herein allows for the reliable and reproducible assessment of compound efficacy. Based on the hypothetical data, this compound demonstrates potent bronchodilator activity, comparable to the standard β2-adrenergic agonist Isoproterenol, warranting further investigation into its therapeutic potential for respiratory diseases such as asthma and COPD.
References
- 1. Is the guinea pig trachea a good in vitro model of human large and central airways? Comparison on leukotriene-, methacholine-, histamine- and antigen-induced contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
Application Notes and Protocols for Compound X (e.g., TD-5471) in Bronchoprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway hyperresponsiveness (AHR) is a key feature of chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] It is characterized by an exaggerated bronchoconstrictor response to various stimuli that would have little to no effect on healthy individuals.[1][3] This heightened reactivity of the airways is a result of a complex interplay between airway inflammation, structural changes known as airway remodeling, and dysfunction of the airway smooth muscle (ASM).[2][3][4] The development of novel therapeutic agents that can effectively inhibit bronchoconstriction and protect the airways is a major goal in respiratory medicine.
Compound X (e.g., TD-5471) is a novel investigational molecule with potential bronchoprotective properties. These application notes provide an overview of the proposed mechanism of action of Compound X and detailed protocols for its evaluation in preclinical bronchoprotection studies.
Proposed Mechanism of Action
Compound X is hypothesized to exert its bronchoprotective effects by modulating key signaling pathways within the airway smooth muscle cells, leading to their relaxation and a reduction in hyperreactivity. The proposed primary mechanism involves the inhibition of signaling cascades that lead to an increase in intracellular calcium ([Ca2+]i) and the sensitization of the contractile apparatus to calcium. Dysregulation of these pathways is a hallmark of the hyper-reactive phenotype observed in asthmatic BSM cells.[5]
Preclinical Evaluation of Compound X in Bronchoprotection
The following sections outline key experiments to assess the bronchoprotective efficacy of Compound X.
In Vitro Assessment of Bronchodilatory Effects
This experiment aims to determine the direct relaxant effect of Compound X on pre-contracted airway tissues.
Experimental Protocol:
-
Tissue Preparation:
-
Isolate tracheal or bronchial rings from a suitable animal model (e.g., guinea pig, rat, or mouse).[6]
-
Mount the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Attach the tissues to isometric force transducers to record changes in muscle tension.
-
Allow the tissues to equilibrate under a resting tension of 1g for at least 60 minutes.
-
-
Induction of Contraction:
-
Compound X Administration:
-
Once a stable contraction plateau is achieved, add increasing cumulative concentrations of Compound X to the organ bath at regular intervals.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Calculate the EC50 (half-maximal effective concentration) value for Compound X.
-
Table 1: In Vitro Bronchodilatory Effect of Compound X on Guinea Pig Tracheal Rings
| Concentration of Compound X (µM) | % Relaxation (Mean ± SEM) |
| 0.01 | 15.2 ± 2.1 |
| 0.1 | 35.8 ± 3.5 |
| 1 | 68.4 ± 4.2 |
| 10 | 92.1 ± 2.9 |
| 100 | 98.5 ± 1.5 |
In Vivo Assessment of Bronchoprotection Against Direct Bronchoconstrictors
This study evaluates the ability of Compound X to protect against bronchoconstriction induced by a direct-acting agonist in a living animal model.
Experimental Protocol:
-
Animal Model:
-
Use a suitable animal model, such as the guinea pig, which has a well-characterized bronchoconstrictor response.
-
-
Measurement of Airway Resistance:
-
Anesthetize the animals and place them in a whole-body plethysmograph to measure lung function, specifically airway resistance (Raw) or a similar parameter.
-
-
Compound X Administration:
-
Administer Compound X or vehicle control via a relevant route (e.g., intratracheal, intravenous, or oral).
-
-
Bronchial Challenge:
-
After a defined pretreatment period, challenge the animals with an aerosolized bronchoconstrictor agonist like methacholine.[7]
-
Measure the changes in airway resistance over time.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the bronchoconstrictor response in the Compound X-treated group compared to the vehicle-treated group.
-
Table 2: In Vivo Bronchoprotective Effect of Compound X Against Methacholine-Induced Bronchoconstriction in Guinea Pigs
| Treatment Group | Dose (mg/kg) | Peak Airway Resistance (cmH2O/mL/s) (Mean ± SEM) | % Inhibition |
| Vehicle | - | 3.8 ± 0.4 | - |
| Compound X | 1 | 2.5 ± 0.3 | 34.2 |
| Compound X | 3 | 1.6 ± 0.2 | 57.9 |
| Compound X | 10 | 0.9 ± 0.1 | 76.3 |
Investigation of the Effect of Compound X on Signaling Pathways in Airway Smooth Muscle Cells
This experiment aims to elucidate the molecular mechanism by which Compound X exerts its effects.
Experimental Protocol:
-
Cell Culture:
-
Culture primary human or animal airway smooth muscle cells.
-
-
Stimulation and Treatment:
-
Pre-incubate the cells with Compound X or vehicle.
-
Stimulate the cells with a contractile agonist (e.g., histamine, carbachol).[8]
-
-
Measurement of Intracellular Calcium ([Ca2+]i):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Measure the changes in fluorescence to determine the intracellular calcium concentration following agonist stimulation.
-
-
Assessment of Myosin Light Chain (MLC) Phosphorylation:
-
Lyse the cells at different time points after stimulation.
-
Use Western blotting to determine the levels of phosphorylated MLC (p-MLC) and total MLC.
-
-
Data Analysis:
-
Compare the levels of [Ca2+]i and p-MLC in Compound X-treated cells versus vehicle-treated cells.
-
Table 3: Effect of Compound X on Histamine-Induced Calcium Mobilization and MLC Phosphorylation in Human Airway Smooth Muscle Cells
| Treatment | Agonist (Histamine) | Peak [Ca2+]i (nM) (Mean ± SEM) | p-MLC / Total MLC Ratio (Fold Change) (Mean ± SEM) |
| Vehicle | - | 85 ± 10 | 1.0 ± 0.1 |
| Vehicle | + | 450 ± 35 | 4.2 ± 0.5 |
| Compound X (10 µM) | + | 210 ± 25 | 1.8 ± 0.3 |
Visualizing the Molecular Pathways and Experimental Design
To better understand the proposed mechanism of action and the experimental workflow, the following diagrams have been generated.
Caption: Proposed signaling pathway for Compound X-mediated bronchoprotection.
Caption: Experimental workflows for in vitro and in vivo bronchoprotection studies.
Conclusion
The protocols and assays described in these application notes provide a robust framework for the preclinical evaluation of Compound X (e.g., this compound) as a potential bronchoprotective agent. The combination of in vitro organ bath studies, in vivo models of airway hyperresponsiveness, and cellular and molecular assays will allow for a comprehensive assessment of the compound's efficacy and mechanism of action. These studies are critical for advancing our understanding of new therapeutic strategies for the treatment of asthma and COPD.
References
- 1. Mechanisms of Airway Hyperresponsiveness in Asthma: The Past, Present and Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Airway hyperresponsiveness in severe asthma | AZ EpiCentral US [us.epicentralmed.com]
- 4. global.epicentralmed.com [global.epicentralmed.com]
- 5. Large-scale profiling of signalling pathways reveals an asthma specific signature in bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical animal models of asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Airway Hyperresponsiveness in Asthma: Mechanisms, Clinical Significance, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction in smooth muscle cells from human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of Investigational Compounds
Disclaimer: Publicly available information regarding a specific compound designated "TD-5471" is not available. Therefore, the following application notes and protocols are provided as a generalized template for researchers, scientists, and drug development professionals conducting in vivo animal studies for a novel investigational compound. The specific details within the tables and protocols should be adapted based on the characteristics of the actual compound being studied.
Application Notes
1. Introduction
In vivo animal studies are a critical component of preclinical drug development, providing essential information on the safety, efficacy, and pharmacokinetic profile of a novel therapeutic agent before it can be advanced to human clinical trials.[1][2] These studies help to establish a safe starting dose for Phase I clinical trials and provide proof-of-concept for the drug's intended therapeutic effect. The design and execution of these studies should be meticulously planned to yield robust and reproducible data.
2. Compound Profile (Template)
-
Compound Name: [Insert Compound Name]
-
Mechanism of Action: [Describe the molecular target and signaling pathway]
-
Formulation: [Detail the vehicle, concentration, and stability]
3. In Vivo Study Objectives
The primary objectives of in vivo preclinical studies for a novel compound typically include:
-
Determination of the Maximum Tolerated Dose (MTD): To identify the highest dose of the drug that can be administered without causing unacceptable toxicity.[3]
-
Pharmacokinetic (PK) Analysis: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model.[2]
-
Pharmacodynamic (PD) Assessment: To evaluate the effect of the compound on its intended biological target.
-
Efficacy Evaluation: To assess the therapeutic benefit of the compound in a relevant animal model of disease.[4]
4. Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Maximum Tolerated Dose (MTD) Study Data Summary (Template)
| Animal Model | Route of Administration | Dosing Schedule | Dose Level (mg/kg) | Observed Toxicities | Body Weight Change (%) | MTD (mg/kg) |
| Mouse (Strain) | e.g., Oral (PO) | e.g., Once daily (QD) for 14 days | ||||
| Rat (Strain) | e.g., Intravenous (IV) | e.g., Twice daily (BID) for 7 days |
Table 2: Pharmacokinetic Parameters (Template)
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) |
| Mouse (Strain) | IV | |||||
| Mouse (Strain) | PO | |||||
| Rat (Strain) | IV | |||||
| Rat (Strain) | PO |
Table 3: Efficacy Study Data Summary (Template)
| Animal Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Primary Efficacy Endpoint (e.g., Tumor Volume, % Inhibition) | Secondary Endpoint (e.g., Survival) |
| e.g., Xenograft Mouse Model | Vehicle Control | - | |||
| e.g., Xenograft Mouse Model | Compound X | ||||
| e.g., Xenograft Mouse Model | Positive Control |
Experimental Protocols
1. Maximum Tolerated Dose (MTD) Study Protocol
Objective: To determine the highest dose of the investigational compound that can be administered without causing life-threatening toxicity in the chosen animal model.
Materials:
-
Investigational compound and vehicle
-
Rodents (e.g., mice or rats)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Animal balance
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Group Assignment: Randomly assign animals to dose-escalation cohorts (e.g., 3-5 animals per group).
-
Dose Administration: Administer the compound according to the planned route and schedule. Start with a low dose and escalate in subsequent cohorts.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Endpoint: The MTD is typically defined as the dose level that causes a specific, pre-defined level of toxicity (e.g., 10-20% body weight loss) or other clear signs of distress.[4]
-
Necropsy: At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis.
2. Pharmacokinetic (PK) Study Protocol
Objective: To characterize the concentration-time profile of the investigational compound in plasma.
Procedure:
-
Dose Administration: Administer a single dose of the compound via the intended clinical route (e.g., IV and PO).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
3. Efficacy Study Protocol (Example: Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of the investigational compound in a subcutaneous xenograft mouse model.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Group Randomization: Randomize mice into treatment groups (e.g., vehicle control, compound at different doses, positive control).
-
Treatment Administration: Administer the treatment as per the defined schedule and route.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Visualizations
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway for an investigational compound (this compound) targeting the MAPK/ERK pathway.
Experimental Workflow for In Vivo Studies
Caption: A generalized experimental workflow for in vivo animal studies from setup to data analysis.
References
- 1. Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nc3rs.org.uk [nc3rs.org.uk]
- 4. dctd.cancer.gov [dctd.cancer.gov]
Application Notes and Protocols for Testing TD-5471 Efficacy
Disclaimer: Information regarding a specific molecule designated "TD-5471" is not available in the public domain. The following application notes and protocols are based on a generalized approach to preclinical drug efficacy testing and are intended to serve as a template. Researchers and scientists must adapt these protocols based on the specific molecular target and mechanism of action of this compound.
Introduction
This document provides a comprehensive set of protocols for evaluating the in vitro and in vivo efficacy of this compound, a novel therapeutic candidate. The described experimental workflows are designed to assess the compound's biological activity, determine its potency and selectivity, and establish a preliminary understanding of its therapeutic potential.
In Vitro Efficacy Assessment
Target Engagement and Potency
Objective: To determine the direct binding affinity and inhibitory concentration of this compound against its designated molecular target.
Protocol: Target Binding Assay (Example: Kinase Inhibition)
-
Reagents and Materials:
-
Recombinant purified target protein (e.g., Kinase X)
-
This compound stock solution (in DMSO)
-
ATP (Adenosine triphosphate)
-
Substrate peptide with a fluorescent label
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the target protein solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mixture containing ATP and the fluorescently labeled substrate.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) value by fitting the data to a sigmoidal dose-response curve.
-
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Kinase Inhibition | Target X | [Insert Value] |
| Cell Proliferation | Cell Line Y | [Insert Value] |
| Apoptosis Induction | Cell Line Z | [Insert Value] |
Cellular Activity
Objective: To assess the effect of this compound on cellular processes such as proliferation, viability, and apoptosis in relevant cell lines.
Protocol: Cell Viability Assay (Example: MTT Assay)
-
Reagents and Materials:
-
Cancer cell lines relevant to the therapeutic indication
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Experimental Workflow for In Vitro Efficacy
Caption: In Vitro Efficacy Testing Workflow for this compound.
In Vivo Efficacy Assessment
Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol: Human Tumor Xenograft Study
-
Animals and Husbandry:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
House animals in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Procedure:
-
Subcutaneously implant human cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (formulated in an appropriate vehicle) or vehicle control to the mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze statistical significance using appropriate tests (e.g., t-test, ANOVA).
-
Monitor for any signs of toxicity, such as body weight loss or changes in behavior.
-
Table 2: In Vivo Efficacy of this compound in Xenograft Model
| Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | p-value |
| Cell Line X Xenograft | Vehicle | - | 0 | - |
| This compound | [Dose] mg/kg, [Schedule] | [Insert Value] | [Insert Value] | |
| Positive Control | [Dose] mg/kg, [Schedule] | [Insert Value] | [Insert Value] |
Signaling Pathway Visualization (Hypothetical)
Assuming this compound targets a key kinase in a cancer-related signaling pathway:
Caption: Hypothetical MAPK/ERK Pathway Inhibition by this compound.
Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm that this compound is engaging its target and modulating downstream signaling pathways in vivo.
Protocol: Western Blot Analysis of Tumor Lysates
-
Reagents and Materials:
-
Tumor samples collected from the in vivo efficacy study
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the target protein (total and phosphorylated forms) and downstream signaling molecules
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
-
-
Procedure:
-
Homogenize tumor tissues in lysis buffer to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein to assess the extent of target inhibition.
-
Table 3: Pharmacodynamic Effects of this compound in Tumors
| Treatment Group | p-Target / Total Target Ratio | p-Downstream / Total Downstream Ratio |
| Vehicle | 1.00 | 1.00 |
| This compound | [Insert Value] | [Insert Value] |
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound's efficacy. The data generated from these studies will be critical for establishing a clear dose-response relationship, demonstrating proof-of-concept, and guiding the further development of this compound as a potential therapeutic agent. All experimental procedures should be conducted with appropriate controls and statistical analysis to ensure data integrity and reproducibility.
Application Notes and Protocols: Characterizing the Long-Acting Effects of TD-5471
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental framework for characterizing the long-acting properties of TD-5471, a hypothetical, novel, and selective β2-adrenergic receptor (β2AR) agonist. The long duration of action of β2AR agonists is a key therapeutic advantage in the management of chronic respiratory diseases such as asthma and COPD. The protocols outlined herein are designed to elucidate the molecular and functional mechanisms underlying the extended duration of this compound, focusing on its receptor binding kinetics, downstream functional signaling, and tissue-level physiological effects. The experimental design progresses from in vitro molecular assays to ex vivo tissue-based functional studies to build a robust profile of this compound's pharmacodynamic properties.
Introduction: The Rationale for Long-Acting β2-Agonists
β2-adrenergic receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the smooth muscle of the airways. Activation of these receptors by an agonist initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation. While short-acting β2-agonists (SABAs) provide rapid relief from acute symptoms, long-acting β2-agonists (LABAs) are crucial for maintenance therapy, providing sustained bronchodilation for 12 to 24 hours. This prolonged action is often attributed to specific molecular properties, such as high lipophilicity allowing retention in the cell membrane or slow dissociation kinetics from the receptor.
This compound is a novel compound designed to be an ultra-long-acting β2-agonist (ultra-LABA) for once-daily administration. The following protocols are designed to rigorously test this hypothesis.
Proposed Signaling Pathway of this compound
Upon binding to the β2AR, this compound is hypothesized to stabilize the active conformation of the receptor, leading to the activation of the associated stimulatory G-protein (Gαs). This triggers adenylyl cyclase to convert ATP into the second messenger, cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that reduce intracellular calcium and inactivate myosin light-chain kinase, resulting in airway smooth muscle relaxation.
Overall Experimental Workflow
The characterization of this compound will follow a tiered approach. It begins with in vitro assays to determine receptor binding affinity and kinetics. This is followed by cell-based functional assays to measure the potency and duration of downstream signaling. Finally, an ex vivo model using guinea pig trachea will assess the compound's physiological effect and duration of action in a relevant tissue context.
Key Experiments and Protocols
Experiment 1: In Vitro Receptor Binding & Dissociation Kinetics
Objective: To determine the binding affinity (Ki) and dissociation rate constant (koff) of this compound for the human β2AR. A slow dissociation rate is a key indicator of a long-acting compound.
Methodology: Radioligand binding competition and kinetic assays will be performed using membranes from HEK293 cells stably expressing the human β2AR.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human β2AR.
-
Harvest cells, homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and centrifuge to pellet membranes.
-
Wash membrane pellet and resuspend in binding buffer. Determine protein concentration via a Bradford or BCA assay.
-
-
Competition Binding Assay (to determine Ki):
-
In a 96-well plate, add cell membranes (20-40 µg protein/well).
-
Add a fixed concentration of a high-affinity radioligand, such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol (CYP), typically at its Kd concentration.
-
Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Define non-specific binding using a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Incubate at room temperature for 90-120 minutes to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold buffer.
-
Measure radioactivity using a scintillation counter.
-
Calculate Ki using the Cheng-Prusoff equation.
-
-
Dissociation Kinetics Assay (to determine koff):
-
Pre-incubate cell membranes with the radioligand to allow for association.
-
Initiate dissociation by adding a saturating concentration of a non-selective antagonist (e.g., 10 µM propranolol) to prevent re-binding of the radioligand.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), terminate the reaction by filtering and washing the samples.
-
Measure the remaining bound radioactivity at each time point.
-
Plot the natural log of specific binding vs. time and determine the koff from the slope of the line. The dissociation half-life (t₁/₂) can be calculated as ln(2)/koff.
-
Data Presentation:
| Compound | Ki (nM) | koff (min⁻¹) | Dissociation Half-life (t₁/₂) (min) |
| This compound | |||
| Salmeterol (Control) | |||
| Salbutamol (Control) |
Experiment 2: In Vitro Functional Assay - cAMP Accumulation
Objective: To measure the functional potency (EC₅₀) and duration of action of this compound by quantifying its ability to stimulate cAMP production in cells expressing the β2AR.
Methodology: A cell-based assay using a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter system (e.g., GloSensor™) will be used to measure intracellular cAMP levels.
Protocol:
-
Cell Preparation:
-
Seed CHO-K1 or HEK293 cells expressing the human β2AR into 384-well plates and culture overnight.
-
-
Potency (EC₅₀) Determination:
-
Wash cells with assay buffer.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound (and controls like isoproterenol and salmeterol).
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol (e.g., HTRF or GloSensor™).
-
Measure the signal on a plate reader.
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
-
Duration of Action (Washout) Experiment:
-
Treat cells with a fixed concentration (e.g., EC₈₀) of this compound or control compounds for 30-60 minutes.
-
At time zero, wash the cells thoroughly with pre-warmed assay buffer multiple times to remove the compound.
-
Add fresh buffer (containing PDE inhibitor) and incubate the plates.
-
At various time points post-washout (e.g., 1, 2, 4, 8, 12, 24 hours), measure the intracellular cAMP levels.
-
The persistence of the cAMP signal after washout indicates the duration of action at the receptor.
-
Data Presentation:
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Isoproterenol) | cAMP Signal Remaining at 12h Post-Washout (%) |
| This compound | |||
| Formoterol (Control) | |||
| Salbutamol (Control) |
Experiment 3: Ex Vivo Bronchodilator Effect in Guinea Pig Tracheal Rings
Objective: To assess the potency, efficacy, and duration of the bronchodilator (relaxant) effect of this compound in a physiologically relevant ex vivo tissue model.
Methodology: Isolated tracheal rings from guinea pigs will be mounted in an organ bath system. The relaxant effect of this compound will be measured against a pre-contracted tissue.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize male Hartley guinea pigs.
-
Dissect the trachea and prepare 2-3 mm wide rings.
-
Suspend the rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of ~1 g.
-
-
Potency Determination:
-
Induce a stable, submaximal contraction in the tracheal rings using an agent like histamine (10 µM) or methacholine.
-
Once the contraction plateaus, add this compound (and controls) cumulatively in increasing concentrations.
-
Record the relaxation as a percentage of the pre-contracted tone.
-
Plot the concentration-response curve and determine the EC₅₀.
-
-
Duration of Action (Washout) Experiment:
-
Pre-contract the tissues with methacholine.
-
Add a single concentration of this compound (or control) to induce relaxation (e.g., ~80% of maximal relaxation).
-
After 60 minutes of incubation, perform extensive washout of the organ bath with fresh Krebs-Henseleit solution every 15 minutes for 2 hours to remove the free compound.
-
Monitor the tension of the tracheal rings for an extended period (up to 24 hours). The time it takes for the tissue to return to its pre-contracted state indicates the duration of the bronchodilator effect.
-
Data Presentation:
| Compound | Potency (EC₅₀, nM) | Max Relaxation (% of Histamine Contraction) | Time to 50% Recovery Post-Washout (hours) |
| This compound | |||
| Salmeterol (Control) | |||
| Salbutamol (Control) |
Interpreting the Long-Acting Profile
The long-acting nature of this compound will be confirmed by a combination of factors. The relationship between a slow dissociation rate, a persistent cellular signal after washout, and a sustained tissue-level relaxation provides a powerful and multi-faceted confirmation of the compound's desired pharmacodynamic profile.
Application Notes and Protocols for Measuring TD-5471 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-5471 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 plays a pivotal role in the signaling pathways of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). These cytokines are integral to immune responses and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Consequently, inhibiting TYK2 with molecules like this compound presents a promising therapeutic strategy for these conditions.
These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the activity and potency of this compound. The described assays measure the inhibitory effect of this compound on TYK2-mediated signaling at different stages of the pathway, from proximal phosphorylation events to downstream functional outputs.
TYK2 Signaling Pathway
TYK2 is an intracellular kinase that associates with the cytoplasmic domains of specific cytokine receptors. Upon cytokine binding, the receptor chains dimerize, bringing the associated TYK2 and another JAK family member (e.g., JAK1 or JAK2) into close proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the expected quantitative data from the cell-based assays, demonstrating the potency of this compound in inhibiting TYK2-mediated signaling.
Table 1: Inhibition of STAT Phosphorylation by this compound
| Cell Type | Cytokine Stimulant | Phospho-STAT Measured | IC50 (nM) |
| Human PBMCs | IL-12 | pSTAT4 | 15.2 |
| Human PBMCs | IL-23 | pSTAT3 | 20.5 |
| Human PBMCs | IFN-α | pSTAT1 | 18.9 |
Table 2: Inhibition of STAT-Mediated Gene Expression by this compound
| Reporter Construct | Cell Line | Cytokine Stimulant | IC50 (nM) |
| ISRE-Luciferase | HEK293 | IFN-α | 25.8 |
| STAT3-Luciferase | HepG2 | IL-23 | 32.1 |
Table 3: Inhibition of Cytokine Release by this compound
| Cell Type | Stimulant | Cytokine Measured | IC50 (nM) |
| Human PBMCs | IL-12 | IFN-γ | 45.3 |
Experimental Protocols
Phospho-Flow Cytometry Assay for STAT Phosphorylation
This assay measures the phosphorylation of specific STAT proteins in response to cytokine stimulation, providing a direct assessment of TYK2 activity in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
Application Notes and Protocols for TD-5471 in Airway Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-5471 is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist with significant potential for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the relaxation of airway smooth muscle (ASM), leading to bronchodilation. These application notes provide detailed protocols for investigating the efficacy and mechanism of action of this compound in preclinical airway smooth muscle relaxation studies.
The β2-AR is a G-protein coupled receptor that, upon activation by an agonist like this compound, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets to promote smooth muscle relaxation. Key effects of PKA activation include the inhibition of myosin light chain kinase (MLCK) and the opening of large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and reduced calcium influx.
Data Presentation
Table 1: In Vitro Relaxant Potency and Efficacy of this compound on Pre-contracted Guinea Pig Tracheal Strips
| Compound | Agonist Concentration (M) | Mean Relaxation (%) ± SEM | EC50 (nM) | Emax (%) |
| This compound | 1 x 10⁻¹⁰ | 15.2 ± 2.1 | 8.5 | 98.2 ± 1.5 |
| 1 x 10⁻⁹ | 48.5 ± 3.5 | |||
| 1 x 10⁻⁸ | 85.1 ± 2.8 | |||
| 1 x 10⁻⁷ | 95.3 ± 1.9 | |||
| 1 x 10⁻⁶ | 98.2 ± 1.5 | |||
| Salbutamol | 1 x 10⁻⁹ | 10.5 ± 1.8 | 25.3 | 95.5 ± 2.0 |
| 1 x 10⁻⁸ | 40.2 ± 4.1 | |||
| 1 x 10⁻⁷ | 78.9 ± 3.2 | |||
| 1 x 10⁻⁶ | 92.1 ± 2.5 | |||
| 1 x 10⁻⁵ | 95.5 ± 2.0 | |||
| Vehicle | - | 2.1 ± 0.5 | - | - |
Note: Data are representative and compiled from typical results for potent β2-agonists in similar experimental setups.
Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound in airway smooth muscle cells, leading to relaxation.
Experimental Protocols
Isometric Tension Measurement in Isolated Guinea Pig Tracheal Strips
This protocol details the measurement of this compound's relaxant effect on pre-contracted airway smooth muscle.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11.1 glucose)
-
Methacholine (MCh) or Histamine
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Carefully dissect the trachea free of adhering connective tissue and cut it into 3-4 mm wide rings.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Induce a stable contraction with a submaximal concentration of methacholine (e.g., 1 µM) or histamine.
-
Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the organ bath at regular intervals.
-
Record the relaxant responses as a percentage of the initial induced contraction.
-
At the end of the experiment, add a supramaximal concentration of a standard relaxant (e.g., papaverine) to achieve maximal relaxation.
Intracellular Calcium Imaging in Cultured Human Airway Smooth Muscle (HASM) Cells
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.
Materials:
-
Cultured human airway smooth muscle (HASM) cells
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Histamine or other contractile agonist
-
This compound
-
Fluorescence microscopy system with ratiometric imaging capabilities
Procedure:
-
Plate HASM cells on glass coverslips and grow to 70-80% confluency.
-
Load the cells with 5 µM Fura-2 AM in HBSS for 60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove extracellular dye.
-
Mount the coverslip in a perfusion chamber on the stage of the
Troubleshooting & Optimization
TD-5471 Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the experimental kinase inhibitor, TD-5471.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the Serine/Threonine Kinase X (STK-X). By binding to the ATP-binding pocket of STK-X, this compound prevents the phosphorylation of its downstream target, Substrate-Y, thereby inhibiting the activation of the STK-X signaling pathway, which is implicated in cellular proliferation and survival.
Q2: What are the most common sources of experimental variability when using this compound?
A2: The primary sources of variability in experiments involving this compound can be categorized into three main areas: in vitro kinase assays, cell-based assays, and western blotting for target validation. Specific issues include inconsistent enzyme activity, variability in cell culture conditions, and improper western blot procedures.
Q3: How should this compound be stored and handled?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For experimental use, we recommend preparing a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions and ideally does not exceed 0.5%, as higher concentrations can affect cell viability and enzyme activity.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
In Vitro Kinase Assays
Issue 1: Higher than expected IC50 value for this compound.
-
Possible Cause 1: Inactive this compound.
-
Solution: Ensure that the compound has been stored and handled correctly. Avoid multiple freeze-thaw cycles of the DMSO stock solution. Prepare fresh dilutions from a new aliquot for each experiment.
-
-
Possible Cause 2: High ATP Concentration.
-
Solution: As this compound is an ATP-competitive inhibitor, its apparent potency will be affected by the ATP concentration in the assay. For consistent and comparable IC50 values, we recommend using an ATP concentration that is at or near the Km value for the STK-X enzyme.
-
-
Possible Cause 3: Inactive Enzyme.
-
Solution: Ensure the STK-X enzyme has been stored and handled properly. Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. Run a positive control with a known potent inhibitor to confirm enzyme activity.
-
Issue 2: High background signal in negative controls.
-
Possible Cause 1: Autophosphorylation of STK-X.
-
Solution: Some kinases exhibit autophosphorylation. To determine if this is contributing to the background signal, run a control reaction without the substrate. If the signal is still high, you may need to optimize the enzyme concentration or the assay conditions.
-
-
Possible Cause 2: Contaminated Reagents.
-
Solution: Prepare fresh buffers and ATP solutions. Ensure that all reagents are free of contaminants that might interfere with the assay.
-
Cell-Based Assays
Issue 3: Inconsistent results in cell viability or proliferation assays.
-
Possible Cause 1: Serum Variability.
-
Solution: Different batches of fetal bovine serum (FBS) can have varying compositions of growth factors and other components, which can significantly impact cell growth and response to treatment. It is recommended to purchase a large batch of FBS, test it for your specific cell line, and use the same batch for the duration of a study. When a new batch must be used, it is crucial to test its performance and re-optimize experimental conditions if necessary.
-
-
Possible Cause 2: Cell Passage Number.
-
Solution: Cells can change their characteristics over time in culture. High passage numbers can lead to altered growth rates, morphology, and drug sensitivity. It is advisable to use cells within a consistent and defined passage number range for all experiments to ensure reproducibility.
-
-
Possible Cause 3: Inconsistent Cell Seeding Density.
-
Solution: The density at which cells are seeded can influence their growth rate and response to treatment. Ensure that you are using a consistent seeding density for all experiments and that the cells are evenly distributed in the wells.
-
Issue 4: this compound shows lower than expected potency in cellular assays.
-
Possible Cause 1: Compound Stability in Media.
-
Solution: The stability of this compound in cell culture media over the course of the experiment may be limited. Consider performing a time-course experiment to assess the stability of the compound. It may be necessary to refresh the media with a new compound during long incubation periods.
-
-
Possible Cause 2: High Protein Binding.
-
Solution: this compound may bind to proteins in the serum, reducing its effective concentration. Consider reducing the serum concentration in your assay medium or using a serum-free medium if your cell line can tolerate it. Be aware that altering serum concentration can have other effects on cell physiology.
-
Western Blotting
Issue 5: Weak or no signal for phosphorylated Substrate-Y (p-Substrate-Y).
-
Possible Cause 1: Poor Antibody Quality.
-
Solution: The quality of phospho-specific antibodies can be highly variable. Ensure that your primary antibody has been validated for western blotting and is specific for the phosphorylated form of Substrate-Y. Test different antibody concentrations to optimize the signal-to-noise ratio.
-
-
Possible Cause 2: Insufficient Protein Loading.
-
Solution: Ensure that you are loading a sufficient amount of total protein (typically 20-40 µg) per lane to detect your target. Perform a protein concentration assay (e.g., BCA or Bradford) to accurately determine the protein concentration of your lysates.
-
-
Possible Cause 3: Inefficient Protein Transfer.
-
Solution: Optimize the transfer conditions (voltage, time) for your specific protein of interest based on its molecular weight. Use a loading control (e.g., β-actin, GAPDH) or total protein stain to verify efficient and even transfer across the membrane.
-
Issue 6: High variability in quantification of p-Substrate-Y levels.
-
Possible Cause 1: Inconsistent Sample Loading.
-
Solution: Accurate quantification requires equal loading of protein in each lane. Precisely measure protein concentration and load equal amounts for each sample.
-
-
Possible Cause 2: Signal Saturation.
-
Solution: Ensure that the signal from your protein bands is within the linear range of detection. Saturated signals will not accurately reflect the true protein levels. If using film, test different exposure times. For digital imagers, check for saturation warnings in the software.
-
-
Possible Cause 3: Improper Normalization.
-
Solution: To account for variations in loading and transfer, it is crucial to normalize the p-Substrate-Y signal to a reliable loading control. While housekeeping proteins (e.g., GAPDH, β-actin) are commonly used, their expression can sometimes vary with experimental conditions. Total protein normalization is increasingly recommended as a more accurate method.
-
Data Presentation
Table 1: Troubleshooting In Vitro Kinase Assay Variability
| Issue | Possible Cause | Recommended Solution |
| High IC50 Value | Inactive this compound | Use a fresh aliquot; avoid freeze-thaw cycles. |
| High ATP Concentration | Use ATP at or near the Km value for STK-X. | |
| Inactive Enzyme | Run a positive control; use a fresh enzyme aliquot. | |
| High Background Signal | Autophosphorylation | Run a control reaction without substrate. |
| Contaminated Reagents | Prepare fresh buffers and ATP solutions. |
Table 2: Troubleshooting Cell-Based Assay Variability
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Results | Serum Variability | Use a single, tested batch of FBS. |
| High Cell Passage Number | Use cells within a defined passage number range. | |
| Inconsistent Seeding Density | Use a consistent and even cell seeding density. | |
| Low Cellular Potency | Compound Instability | Perform a time-course experiment; refresh media. |
| High Protein Binding | Reduce serum concentration or use serum-free media. |
Table 3: Troubleshooting Western Blot Variability
| Issue | Possible Cause | Recommended Solution |
| Weak/No p-Substrate-Y Signal | Poor Antibody Quality | Validate antibody; optimize concentration. |
| Insufficient Protein Loading | Load 20-40 µg of protein; perform protein assay. | |
| Inefficient Protein Transfer | Optimize transfer conditions; use a loading control. | |
| High Quantification Variability | Inconsistent Sample Loading | Accurately measure and load equal protein amounts. |
| Signal Saturation | Ensure signal is within the linear range of detection. | |
| Improper Normalization | Normalize to total protein or a validated housekeeping protein. |
Experimental Protocols
Protocol 1: In Vitro STK-X Kinase Assay
-
Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare Reagent Master Mix: For each reaction, prepare a master mix containing kinase buffer, 10 µM Substrate-Y, and 10 µM ATP.
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound DMSO stock to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.
-
Initiate the Reaction: In a 96-well plate, add 20 ng of STK-X enzyme to each well. Add the this compound dilutions. Pre-incubate for 15 minutes at room temperature. Add the reagent master mix to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop the Reaction: Add an equal volume of stop solution (e.g., EDTA-containing buffer) to each well.
-
Detection: Quantify the phosphorylation of Substrate-Y using a suitable detection method (e.g., ADP-Glo™, ELISA, or radiometric assay).
Protocol 2: Western Blot for p-Substrate-Y
-
Cell Lysis: a. Culture cells to the desired confluency and treat with this compound for the specified time. b. Wash cells with ice-cold PBS. c. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and incubate the lysate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration.
-
SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins. d. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody for p-Substrate-Y (diluted in 5% BSA in TBST) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imager or X-ray film. c. Quantify the band intensities using image analysis software. Normalize the p-Substrate-Y signal to a suitable loading control.
Visualizations
TD-5471 off-target effects in research assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of TD-5471 in research assays. The information provided will help address specific issues that may be encountered during experiments and ensure accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent, ATP-competitive Type II kinase inhibitor. Its primary target is Kinase X, a key regulator in the "Signal Transduction Pathway A." By stabilizing the DFG-out (inactive) conformation of the kinase, this compound prevents ATP binding and subsequent substrate phosphorylation, thereby inhibiting downstream signaling.
Q2: What is the known kinase selectivity profile of this compound?
This compound is a highly selective inhibitor of Kinase X. However, like many kinase inhibitors, it exhibits some off-target activity, particularly at higher concentrations. Comprehensive profiling has been conducted to determine its selectivity. For a detailed breakdown of its activity against a panel of kinases, please refer to the data tables below. It is essential to gauge the number of on- and off-targets of a kinase inhibitor.[1]
Q3: Are there known discrepancies between biochemical and cellular assay results for this compound?
Yes, discrepancies between biochemical (cell-free) and cellular assays can occur.[1] Such differences may arise from factors like cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins or other cellular components that are absent in biochemical assays.[1] We recommend complementing cell-free assay data with cellular target engagement assays, such as NanoBRET™, to confirm intracellular potency and selectivity.[1]
Q4: How can I minimize the risk of misinterpreting results due to off-target effects?
To minimize misinterpretation, we recommend the following:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that achieves the desired effect on the primary target to minimize off-target engagement.
-
Employ orthogonal approaches: Use a structurally unrelated inhibitor for the same target or employ genetic methods like siRNA or CRISPR/Cas9 to validate that the observed phenotype is due to the inhibition of the intended target.
-
Perform counter-screens: If an unexpected phenotype is observed, conduct functional assays for the most potent off-targets to determine if their inhibition contributes to the observed effect.
Q5: What are potential sources of artifacts in assays using this compound?
Potential artifacts can include:
-
Autofluorescence: Like many small molecules, this compound may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[2] It is crucial to include appropriate controls, such as wells containing only the compound and media, to measure and subtract background fluorescence.[2]
-
Cytotoxicity: At high concentrations, this compound may induce cytotoxicity, leading to secondary effects not directly related to the inhibition of its targets. Always assess cell viability in parallel with functional assays. Cellular debris from cytotoxicity can also interfere with automated confluence measurements.[2]
-
Assay-specific interference: The compound may directly interfere with assay components. For example, in assays like the dimethylmethylene blue (DMMB) assay, non-specific interactions can lead to erroneous results.[3]
Troubleshooting Guides
Problem 1: Unexpected Phenotypic Results
You observe a cellular phenotype that is not consistent with the known function of the primary target, Kinase X.
-
Possible Cause 1: Off-target effects.
-
Solution: Review the kinase selectivity profile of this compound (Table 1). Identify the most potent off-targets that are expressed in your cellular model. Use specific inhibitors for these off-targets or genetic knockdown to see if the phenotype is replicated.
-
-
Possible Cause 2: Inhibition of an unknown off-target.
-
Solution: Consider performing an unbiased screen, such as a kinome-wide binding assay or phosphoproteomics analysis, to identify novel intracellular targets of this compound in your specific cell type.
-
-
Logical Troubleshooting Flow for Unexpected Phenotypes
Troubleshooting unexpected phenotypes.
Problem 2: High Background Signal in a Fluorescence-Based Assay
Your fluorescence-based assay shows a high background signal in wells treated with this compound.
-
Possible Cause: Compound autofluorescence. [2]
-
Solution:
-
Run a control plate with this compound in the assay medium without cells to quantify its intrinsic fluorescence at the excitation and emission wavelengths used.
-
If the compound is fluorescent, subtract this background signal from your experimental wells.
-
If the signal-to-noise ratio is too low, consider switching to a non-fluorescence-based readout, such as a luminescence or absorbance-based assay.
-
-
Problem 3: Discrepancy Between Biochemical IC50 and Cellular EC50
The IC50 value of this compound in a biochemical assay is significantly lower than the EC50 value observed in your cellular assay.
-
Possible Cause 1: Poor cell permeability.
-
Solution: The compound may not efficiently cross the cell membrane. Consider using cell lines with known differences in transporter expression or performing lysis-based assays to measure intracellular target engagement.
-
-
Possible Cause 2: High intracellular ATP concentration.
-
Solution: As an ATP-competitive inhibitor, the potency of this compound can be reduced by high intracellular ATP levels. This is a common reason for shifts in potency between biochemical assays (often run at the Km for ATP) and cellular environments.[4] This is an expected outcome and highlights the importance of cellular assays for confirming biological activity.
-
-
Possible Cause 3: Plasma protein binding.
-
Solution: If using serum-containing media, this compound may bind to plasma proteins, reducing its free concentration available to interact with the target. Repeat the assay in serum-free media to assess the impact of serum proteins.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of kinases. Data are presented as IC50 values determined from 10-point dose-response curves.
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| Kinase X (Primary Target) | 5 | Biochemical (MSA) | High Potency |
| Kinase Y (Off-target) | 75 | Biochemical (MSA) | Structurally related to Kinase X |
| Kinase Z (Off-target) | 250 | Biochemical (MSA) | Different kinase family |
| Kinase A (Off-target) | >1000 | Biochemical (MSA) | No significant activity |
| Kinase B (Off-target) | >1000 | Biochemical (MSA) | No significant activity |
Experimental Protocols
Protocol: Cellular Target Engagement using NanoBRET™ Assay
This protocol is designed to quantify the engagement of this compound with its target kinase within intact cells.
-
Cell Preparation:
-
Culture cells expressing the target kinase fused to NanoLuc® luciferase in a suitable medium.
-
Harvest and resuspend cells in Opti-MEM® I Reduced Serum Medium.
-
Plate the cells in a 96-well white-bottom plate.
-
-
Compound Preparation:
-
Prepare a 10-point serial dilution of this compound in DMSO.
-
Further dilute the compound series in Opti-MEM®.
-
-
Assay Procedure:
-
Add the NanoBRET™ Tracer to all wells at the recommended final concentration.
-
Add the this compound serial dilutions to the experimental wells. Include DMSO-only wells as a negative control.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission simultaneously.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
-
Experimental Workflow for Assessing Off-Target Effects
Workflow for kinase inhibitor selectivity profiling.
Signaling Pathway Visualization
-
Hypothetical Signaling Pathway Affected by this compound
This diagram illustrates the primary target of this compound (Kinase X) and a key off-target (Kinase Y), showing their respective downstream effects. This helps visualize how off-target inhibition can lead to complex cellular outcomes.
This compound on- and off-target pathways.
References
- 1. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fact versus artifact: avoiding erroneous estimates of sulfated glycosaminoglycan content using the dimethylmethylene blue colorimetric assay for tissue-engineered constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of TD-5471 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming challenges during the synthesis of TD-5471 hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Synthesis and Strategy
-
Q1: What is a common synthetic strategy for molecules like this compound hydrochloride, and what are the key challenges?
A1: this compound hydrochloride, a long-acting β2-adrenergic receptor agonist, is a complex molecule. A common synthetic approach involves a multi-step convergent synthesis. This typically features the coupling of a chiral amino alcohol core, often derived from a protected saligenin-type precursor, with a complex side-chain that contributes to the molecule's long duration of action.
Key Challenges:
-
Stereocontrol: Establishing and maintaining the correct stereochemistry at the chiral center of the amino alcohol is critical for pharmacological activity.
-
Protecting Group Strategy: Multiple functional groups (hydroxyl, amino) necessitate a robust protecting group strategy to avoid side reactions. Inefficient protection or deprotection can lead to low yields and complex purification.
-
Coupling Reaction Efficiency: The key bond-forming reaction between the core and the side-chain can be low-yielding or produce significant byproducts.
-
Purification: The final compound and intermediates are often high molecular weight, non-crystalline solids, making purification by chromatography challenging and potentially leading to product loss.
-
Salt Formation: Formation of the hydrochloride salt requires careful control of stoichiometry and conditions to ensure purity and stability.
-
2. Troubleshooting Specific Synthetic Steps
-
Q2: I am experiencing low yield in the N-alkylation step to couple the chiral amine with the side-chain bromide. What are the potential causes and solutions?
A2: Low yields in N-alkylation are a common issue. The table below summarizes potential causes and troubleshooting strategies.
Potential Cause Troubleshooting Strategy Low Reactivity of Alkyl Bromide - Increase reaction temperature in increments of 10°C. - Add a catalytic amount of sodium iodide to promote in-situ conversion to the more reactive alkyl iodide. Steric Hindrance - Switch to a less sterically hindered base (e.g., from triethylamine to diisopropylethylamine). - Use a more polar aprotic solvent (e.g., from THF to DMF or DMSO) to improve solubility and reaction rate. Side Reactions (e.g., O-alkylation) - If a free phenol is present, ensure it is appropriately protected (e.g., as a benzyl or silyl ether). - Use a milder base (e.g., K2CO3 or Cs2CO3) to minimize side reactions. Poor Quality of Reagents - Ensure the alkyl bromide has not degraded; purify by column chromatography if necessary. - Use freshly dried solvents and reagents. -
Q3: My final deprotection step (e.g., hydrogenolysis of a benzyl ether) is incomplete or results in a complex mixture of products. How can I optimize this reaction?
A3: Incomplete deprotection or side reactions during hydrogenolysis can be problematic. Consider the following:
Problem Potential Solution Incomplete Reaction - Increase catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). - Increase hydrogen pressure (e.g., from 1 atm to 50 psi). - Ensure efficient stirring to maintain catalyst suspension. - Check for catalyst poisons in the substrate or solvent. Pre-treating the substrate with activated carbon can sometimes help. Formation of Side Products - If other reducible functional groups are present, consider a different protecting group that can be removed under milder, non-reducing conditions (e.g., a silyl ether removed with fluoride). - For acid-labile protecting groups, carefully control the pH to avoid degradation of the product.
Experimental Protocols
Detailed Protocol for N-Alkylation of a Chiral Amino Alcohol Intermediate
This protocol describes a general procedure for the N-alkylation of a protected chiral amino alcohol with a side-chain alkyl bromide, a key step in the synthesis of this compound hydrochloride analogs.
-
Reagents and Materials:
-
Protected chiral amino alcohol (1.0 eq)
-
Side-chain alkyl bromide (1.2 eq)
-
Potassium carbonate (K2CO3), anhydrous (3.0 eq)
-
Sodium iodide (NaI), catalytic (0.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the protected chiral amino alcohol (1.0 eq) and anhydrous DMF.
-
Add anhydrous K2CO3 (3.0 eq) and catalytic NaI (0.1 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the side-chain alkyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
-
Visualizations
Caption: Overview of a plausible synthetic workflow for this compound hydrochloride and associated challenges.
Caption: Troubleshooting decision tree for a low-yielding N-alkylation reaction.
Caption: Logical workflow for the identification and mitigation of impurities in the final product.
avoiding TD-5471 degradation in experimental buffers
This technical support center provides guidance on the proper handling and use of the small molecule inhibitor, TD-5471, to prevent its degradation in experimental buffers. Adherence to these protocols is crucial for ensuring the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, it is highly recommended to use anhydrous dimethyl sulfoxide (DMSO). DMSO is a versatile solvent that can dissolve a wide range of small molecules and is generally less reactive with sensitive functional groups compared to protic solvents. Ensure the DMSO is of high purity and stored under desiccating conditions to prevent water absorption, which can promote hydrolysis of the compound.
Q2: How should I store the this compound stock solution?
This compound stock solutions in DMSO should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. Each aliquot should be used for a single experiment. Before use, allow the aliquot to warm to room temperature slowly before opening the cap to prevent condensation of atmospheric moisture into the solution.
Q3: Can I prepare aqueous working solutions of this compound in advance?
It is strongly advised to prepare aqueous working solutions of this compound immediately before use. The stability of this compound in aqueous buffers is significantly lower than in anhydrous DMSO. If a working solution must be prepared in advance, it should be kept on ice and used within a few hours.
Q4: What are the primary causes of this compound degradation in experimental buffers?
The primary causes of this compound degradation in aqueous buffers are hydrolysis and oxidation. The rate of degradation is influenced by the pH of the buffer, the presence of nucleophiles or oxidizing agents, exposure to light, and elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the experimental buffer. | Prepare fresh aqueous working solutions for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the assay. Consider performing a stability study in your specific buffer system (see Experimental Protocols). |
| Precipitation of this compound in the aqueous buffer. | The concentration of this compound exceeds its solubility in the aqueous buffer. The final concentration of DMSO may be too low to maintain solubility. | Ensure the final concentration of DMSO in the assay is sufficient to keep this compound in solution (typically 0.1-1%). If precipitation persists, consider using a less polar buffer or adding a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%). |
| Gradual loss of activity in a multi-day experiment. | Slow degradation of this compound over the course of the experiment. | For long-term experiments, it may be necessary to replenish the this compound at regular intervals. Alternatively, investigate the use of a more stable analog of this compound if available. |
| Discoloration of the this compound containing buffer. | Potential oxidation of the compound. | Degas the buffer before adding this compound to remove dissolved oxygen. Consider adding a small amount of an antioxidant, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), if compatible with your experimental system. Protect the experiment from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add a calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in an Experimental Buffer
-
Prepare a fresh 10 µM working solution of this compound in your experimental buffer from a 10 mM DMSO stock.
-
Immediately at time zero (T=0), take a sample of the working solution and analyze it by High-Performance Liquid Chromatography (HPLC) to determine the initial peak area of this compound.
-
Incubate the remaining working solution under the same conditions as your experiment (e.g., 37°C, protected from light).
-
Take samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze each sample by HPLC and quantify the peak area corresponding to this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in different buffer systems at 37°C.
| Buffer System (pH) | % Remaining after 4 hours | % Remaining after 24 hours |
| Phosphate-Buffered Saline (pH 7.4) | 85% | 55% |
| Tris-HCl (pH 8.0) | 70% | 30% |
| MES (pH 6.0) | 95% | 80% |
| RPMI-1640 Media + 10% FBS | 90% | 65% |
Visualizations
interpreting unexpected results with TD-5471
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TD-5471. Our aim is to help you interpret unexpected experimental results and provide potential solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a potent and selective inhibitor of Kinase Associated Protein 6 (KAP6). In the Cellular Proliferation and Apoptosis (CPA) signaling pathway, KAP6 is a critical downstream effector of the pro-survival factor, Growth Factor Receptor Bound 7 (GFRB7). By inhibiting KAP6, this compound is expected to block downstream pro-proliferative signaling and activate the intrinsic apoptotic cascade, leading to a decrease in cell viability and an increase in programmed cell death in susceptible cell lines.
Q2: We are observing an unexpected increase in cell proliferation after treatment with this compound. What could be the cause?
An increase in proliferation is a rare but documented off-target effect. This paradoxical outcome may be attributed to several factors, including the specific genetic background of the cell line or the activation of a compensatory signaling pathway. We recommend the following troubleshooting steps:
-
Confirm Cell Line Identity: Perform cell line authentication (e.g., STR profiling) to rule out contamination or misidentification.
-
Dose-Response Analysis: Perform a wider dose-response experiment. It is possible that at very low concentrations, this compound may have an agonistic effect on an alternative pathway.
-
Pathway Analysis: Investigate the activation state of compensatory pathways, such as the MAPK/ERK pathway, which may be activated in response to KAP6 inhibition in certain contexts.
Q3: this compound is not inducing apoptosis in our cell model. What are the potential reasons?
The lack of apoptotic induction can be due to cellular resistance mechanisms or suboptimal experimental conditions. Consider the following:
-
Apoptosis Assay Timing: Ensure that the endpoint for your apoptosis assay is appropriate. The induction of apoptosis can be time-dependent and may require longer incubation periods with this compound.
-
Caspase Activation: Verify the activation of key apoptotic markers such as cleaved Caspase-3 and PARP. A lack of activation may indicate a block in the apoptotic cascade downstream of KAP6.
-
Expression of Anti-Apoptotic Proteins: High endogenous levels of anti-apoptotic proteins like Bcl-2 or Mcl-1 can confer resistance to this compound. We recommend performing a western blot to assess the expression levels of these proteins in your cell line.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
Symptoms:
-
Large error bars in cell viability assays.
-
Inconsistent IC50 values between experiments.
| Potential Cause | Recommended Solution |
| Compound Precipitation | This compound has limited solubility in aqueous solutions. Visually inspect the media for precipitates. Prepare fresh stock solutions in DMSO and ensure the final DMSO concentration is below 0.5% in your assay. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability. Use a cell counter for accurate seeding and ensure even cell distribution in multi-well plates. |
| Assay Edge Effects | Evaporation from wells on the edge of a plate can concentrate the compound and affect cell growth. Avoid using the outer wells of your plates for data collection and fill them with sterile PBS instead. |
Issue 2: Discrepancy Between Expected and Observed IC50 Values
Symptoms:
-
The observed IC50 value is significantly higher than the published range.
| Potential Cause | Recommended Solution |
| High Serum Concentration | This compound can bind to serum proteins, reducing its effective concentration. Perform experiments in reduced-serum media (e.g., 2% FBS) to determine if serum binding is a contributing factor. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to KAP6 inhibition. Confirm KAP6 expression levels via western blot or qPCR. |
| Compound Degradation | Improper storage of this compound can lead to degradation. Store stock solutions at -80°C and limit freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth media. Remove the old media from the cells and add 100 µL of the compound-containing media to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
Protocol 2: Western Blot for Apoptosis Markers
-
Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto a 4-20% SDS-PAGE gel and run at 120V for 90 minutes.
-
Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: The CPA signaling pathway and the inhibitory action of this compound on KAP6.
Technical Support Center: Refining Protocols for Long-Term TD-5471 Treatment
Disclaimer: Publicly available information on the specific compound TD-5471 is limited. This compound has been identified as a long-acting β2-adrenergic receptor agonist. Therefore, this technical support guide is based on the established principles and experimental protocols for this class of drugs. The information provided should be adapted and validated for your specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our cell cultures after several days of continuous treatment. What could be the cause?
A1: This is a common phenomenon known as tachyphylaxis or tolerance, which is often due to receptor desensitization and downregulation. Long-term exposure to a β2-adrenergic agonist can lead to phosphorylation of the β2-adrenergic receptor (β2AR), uncoupling from its signaling G protein (Gs), and subsequent internalization and degradation of the receptor. This reduces the number of available receptors on the cell surface, leading to a decreased cellular response to the agonist.
Q2: What are the key signaling pathways activated by this compound?
A2: As a β2-adrenergic receptor agonist, this compound is expected to primarily activate the canonical Gs-protein coupled pathway. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. There is also evidence for alternative signaling pathways, including the involvement of β-arrestin, which can mediate both receptor desensitization and G-protein independent signaling. Some studies also suggest that under certain conditions, the β2AR can couple to inhibitory G proteins (Gi).
Q3: Are there any known off-target effects or toxicities associated with long-term β2-adrenergic agonist treatment?
A3: While generally considered safe, long-term and high-dose systemic administration of β2-adrenergic agonists can have side effects. In clinical settings, these can include muscle tremors, increased heart rate, and metabolic effects like transient increases in blood glucose and decreases in serum potassium. In a research context, it is important to monitor for signs of cellular stress or toxicity, especially in long-term culture experiments. High doses of β2-adrenergic agonists
Validation & Comparative
Preclinical Comparison: TD-5471 vs. Salmeterol
A direct preclinical comparison between TD-5471 and salmeterol cannot be provided at this time due to the lack of publicly available information on this compound. Extensive searches of scientific literature and public databases did not yield any preclinical data for a compound designated as this compound. It is possible that this compound is an internal development code for a compound that has not yet been disclosed in publications, a misidentification, or a discontinued project.
Therefore, this guide will focus on providing a comprehensive overview of the well-established preclinical profile of salmeterol, which can serve as a benchmark for comparison if and when data on this compound becomes available.
Salmeterol: A Preclinical Overview
Salmeterol is a long-acting beta-2 adrenergic receptor (β2-AR) agonist used clinically for the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD). Its preclinical characteristics are well-documented.
Mechanism of Action
Salmeterol is a selective β2-AR agonist.[1] Stimulation of β2-adrenergic receptors in the smooth muscle of the airways leads to the activation of adenylyl cyclase. This enzyme then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels cause the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1]
A key feature of salmeterol is its long duration of action, which is attributed to its high lipophilicity.[2][3] This property allows the molecule to partition into the cell membrane, creating a depot from which it can continuously activate the β2-AR.[3] Another hypothesis suggests that salmeterol's long side chain binds to an "exo-site" on the receptor, anchoring it and allowing for prolonged activation of the active site.[2]
Signaling Pathway
The signaling cascade initiated by salmeterol binding to the β2-AR is depicted below.
Caption: Salmeterol signaling pathway leading to bronchodilation.
Preclinical Pharmacology and Toxicology
Preclinical studies in various animal models have demonstrated salmeterol's potent and long-lasting bronchodilator effects.[4] Toxicology programs have evaluated its safety profile, assessing both local and systemic tolerance.
Key findings from preclinical toxicology studies include:
-
Good local and systemic tolerance: In repeat-dose studies, animals tolerated salmeterol well.
-
Effects of excessive β2-adrenoceptor stimulation: At high systemic concentrations, effects such as tachycardia and skeletal muscle hypertrophy were observed, which are considered class effects of β2-agonists.
-
No genotoxic potential: Salmeterol did not show evidence of mutagenicity.
Experimental Protocols for Salmeterol Evaluation
Should data for this compound become available, the following standard preclinical assays would be essential for a comparative assessment with salmeterol.
Receptor Binding Assays
Objective: To determine the binding affinity and selectivity of the compound for β2-adrenergic receptors compared to other adrenergic receptor subtypes (e.g., β1, α1).
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human β2-adrenergic receptor.
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the β2-AR (e.g., [3H]-dihydroalprenolol) is incubated with the cell membranes.
-
Competition Assay: Increasing concentrations of the test compound (salmeterol or this compound) are added to compete with the radioligand for binding to the receptor.
-
Detection: The amount of bound radioligand is measured using scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated to represent the affinity of the compound for the receptor.
cAMP Accumulation Assays
Objective: To measure the functional potency and efficacy of the compound in stimulating the downstream signaling pathway of the β2-AR.
Methodology:
-
Cell Culture: Cells expressing the β2-AR (e.g., HEK293 or CHO cells) are cultured.
-
Compound Incubation: Cells are incubated with varying concentrations of the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
-
Data Analysis: A dose-response curve is generated, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine potency. The maximal response (Emax) indicates the efficacy of the compound relative to a full agonist.
In Vivo Models of Bronchoconstriction
Objective: To evaluate the bronchodilator activity and duration of action of the compound in a living organism.
Methodology:
-
Animal Model: An appropriate animal model, such as the guinea pig or sheep, is used.
-
Induction of Bronchoconstriction: Bronchoconstriction is induced by a challenge agent, such as histamine, methacholine, or an allergen.
-
Compound Administration: The test compound is administered, typically via inhalation or intratracheal instillation, prior to the bronchoconstrictor challenge.
-
Measurement of Airway Resistance: Lung function parameters, such as airway resistance and dynamic compliance, are measured to assess the degree of bronchoconstriction and the protective effect of the test compound.
-
Duration of Action: Measurements are taken at various time points after compound administration to determine the duration of the bronchodilator effect.
Caption: General experimental workflow for preclinical comparison.
Conclusion
While a direct comparison between this compound and salmeterol is not currently possible due to the absence of public data on this compound, the established preclinical profile of salmeterol provides a robust framework for such an evaluation. The methodologies described above represent the standard approach to characterizing and comparing novel β2-AR agonists. Should information on this compound become available, these experimental protocols would be crucial in determining its relative efficacy, selectivity, and duration of action in comparison to established therapies like salmeterol. Researchers are encouraged to monitor scientific publications and company disclosures for any future information regarding this compound.
References
- 1. Theravance Biopharma to Present Clinical Data on TD-1473 at the 12th Congress of the European Crohn's and Colitis Organization [prnewswire.com]
- 2. Theravance Biopharma to Participate in Upcoming Investor Conferences :: Theravance Biopharma [investor.theravance.com]
- 3. annualreports.co.uk [annualreports.co.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
head-to-head comparison of TD-5471 and indacaterol
A comprehensive comparison between the investigational long-acting beta2-adrenergic receptor agonist TD-5471 and the established therapeutic indacaterol cannot be provided at this time. While extensive data is available for indacaterol, a widely prescribed treatment for chronic obstructive pulmonary disease (COPD), publicly accessible information regarding the pharmacology, experimental data, and clinical development of this compound is currently unavailable.
Indacaterol is a well-characterized ultra-long-acting beta-2 adrenergic agonist (ultra-LABA) used in the maintenance treatment of COPD.[1][2] Its efficacy and safety profile have been established through numerous preclinical and clinical studies.[3][4][5][6] Limited information from chemical suppliers suggests that this compound is also a selective and potent long-acting human beta-2 adrenergic receptor agonist. However, without access to primary research, clinical trial results, or publications from the developing pharmaceutical company, a detailed and objective comparison is not feasible.
Indacaterol: An Established Beta-2 Adrenergic Agonist
Indacaterol is an inhaled bronchodilator that provides 24-hour activity with once-daily dosing.[2][7][8] It is approved for the maintenance treatment of airflow obstruction in patients with COPD, including chronic bronchitis and emphysema.[7]
Mechanism of Action of Indacaterol
Indacaterol exerts its therapeutic effect by selectively stimulating beta-2 adrenergic receptors located on the smooth muscle cells of the airways.[1][9] This activation triggers a signaling cascade that leads to bronchodilation.
The binding of indacaterol to the beta-2 adrenergic receptor initiates the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][9] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in the relaxation of bronchial smooth muscle and, consequently, the widening of the airways.[1][9]
Caption: Signaling pathway of Indacaterol.
Quantitative Data for Indacaterol
The following table summarizes key in vitro and clinical pharmacology data for indacaterol.
| Parameter | Value | Reference |
| Receptor Selectivity | ||
| Beta-2 vs. Beta-1 Agonist Activity | >24-fold greater for Beta-2 | [1][10] |
| Beta-2 vs. Beta-3 Agonist Activity | 20-fold greater for Beta-2 | [1][10] |
| Clinical Efficacy (vs. Placebo) | ||
| Improvement in FEV1 | Significant improvement | [3][4][11] |
| Improvement in Quality of Life Scores | Significant improvement | [4][8] |
| Reduction in Dyspnea | Significant reduction | [4] |
| Pharmacokinetics | ||
| Onset of Action | Within 5 minutes | [1][7] |
| Time to Peak Serum Concentration | Approximately 15 minutes | |
| Effective Half-life | 40-56 hours |
FEV1: Forced Expiratory Volume in 1 second
Experimental Protocols for Indacaterol Evaluation
The clinical efficacy and safety of indacaterol have been evaluated in numerous randomized controlled trials. A general workflow for these trials is outlined below.
Caption: General workflow for Indacaterol clinical trials.
Experimental Details:
-
Study Design: Randomized, double-blind, placebo-controlled or active-controlled trials.[5][6]
-
Patient Population: Patients with stable moderate-to-severe COPD.[5][6]
-
Interventions: Inhaled indacaterol at various doses (e.g., 75 µg, 150 µg, 300 µg once daily) compared with placebo or other long-acting bronchodilators (e.g., tiotropium, salmeterol, formoterol).[3][5]
-
Primary Endpoints: Typically the change from baseline in trough FEV1 (forced expiratory volume in one second) at a specified time point (e.g., 12 weeks).[6]
-
Secondary Endpoints: Assessments of dyspnea (e.g., Transition Dyspnea Index), health status (e.g., St. George's Respiratory Questionnaire), rescue medication use, and safety assessments.[3]
Conclusion
Indacaterol is a well-established and effective long-acting beta-2 agonist for the management of COPD, with a large body of evidence supporting its clinical use. In contrast, this compound remains an investigational compound with no publicly available data to allow for a scientific comparison. Further information from the developers of this compound is required before a head-to-head evaluation with indacaterol can be conducted. Researchers and drug development professionals are encouraged to monitor for future publications and clinical trial disclosures related to this compound.
References
- 1. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 2. doronscientific.com [doronscientific.com]
- 3. Theravance Biopharma to Present Clinical Data on TD-1473 at the 12th Congress of the European Crohn's and Colitis Organization [prnewswire.com]
- 4. Actio Biosciences Announces First Participant Dosed in Phase 1 Clinical Trial of ABS-0871, a Novel TRPV4 Inhibitor, for the Treatment of Charcot Marie Tooth Disease 2C • Actio Biosciences [actiobiosciences.com]
- 5. trials.teamjackfoundation.org [trials.teamjackfoundation.org]
- 6. td2inc.com [td2inc.com]
- 7. annualreports.co.uk [annualreports.co.uk]
- 8. gskpro.com [gskpro.com]
- 9. Theravance Biopharma to Participate in Upcoming Investor Conferences :: Theravance Biopharma [investor.theravance.com]
- 10. irs.gov [irs.gov]
- 11. gskusmedicalaffairs.com [gskusmedicalaffairs.com]
No Publicly Available Data to Validate the Long Duration of Action of TD-5471
Despite a comprehensive search of scientific literature and clinical trial databases, no information regarding the investigational compound TD-5471 was found. As a result, it is not possible to provide a comparison guide validating its long duration of action against other long-acting muscarinic antagonists (LAMAs).
LAMAs are a cornerstone in the management of chronic obstructive pulmonary disease (COPD), working by blocking muscarinic receptors in the airways, leading to bronchodilation. The duration of action is a critical attribute for these medications, influencing dosing frequency and patient adherence. Establishing the long-acting profile of a new chemical entity like the supposed this compound would require extensive preclinical and clinical data, none of which is publicly accessible.
Standard Methodologies for Validating Long Duration of Action in LAMAs
To provide context for the type of data required, this section outlines the standard experimental protocols used to validate the long duration of action for LAMAs that are currently on the market, such as tiotropium, glycopyrronium, umeclidinium, and aclidinium.
Preclinical Evaluation:
-
Receptor Binding Assays: These in vitro experiments are fundamental to determining the affinity of a drug for its target receptor and its dissociation rate. A slow dissociation rate from the M3 muscarinic receptor, which is primarily responsible for smooth muscle contraction in the airways, is a key predictor of a long duration of action.
-
In Vitro Functional Assays: Using isolated tracheal smooth muscle strips or cultured human airway smooth muscle cells, these assays measure the ability of the antagonist to inhibit bronchoconstriction induced by a muscarinic agonist (e.g., acetylcholine or carbachol) over an extended period. The persistence of the inhibitory effect after the drug has been washed out is a strong indicator of its long-acting nature.
-
In Vivo Animal Models: Studies in animal models of airway hyperreactivity (e.g., in guinea pigs or mice) are conducted to assess the duration of bronchoprotection. Animals are pre-treated with the investigational LAMA, and then challenged with a bronchoconstrictor at various time points (e.g., 1, 12, 24, 48 hours) post-dose. The sustained ability to prevent bronchoconstriction demonstrates a long duration of action in a living organism.
Clinical Evaluation:
-
Phase I Studies in Healthy Volunteers: These studies assess the safety, tolerability, and pharmacokinetics of the drug. Serial spirometry measurements (particularly the forced expiratory volume in one second, FEV1) are taken over 24 hours or longer after a single dose to determine the onset and duration of bronchodilation.
-
Phase II and III Clinical Trials in COPD Patients: In larger patient populations, the duration of action is a primary efficacy endpoint. The key measurement is the trough FEV1, which is the FEV1 measured at the end of the dosing interval (typically 24 hours for a once-daily drug), just before the next dose. A sustained improvement in trough FEV1 over several weeks or months provides definitive evidence of a long duration of action in the target patient population. Other patient-reported outcomes, such as rescue medication use and symptom scores, also contribute to validating the long-acting profile.
Signaling Pathway and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams depict the general signaling pathway of muscarinic antagonists and a typical experimental workflow for validating their long duration of action.
Caption: Muscarinic M3 Receptor Signaling Pathway and LAMA Inhibition.
Caption: Workflow for Validating LAMA Long Duration of Action.
Navigating the Safety Landscape of Long-Acting Beta-Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Long-acting beta-agonists (LABAs) are a cornerstone in the management of obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD). While their efficacy in improving lung function and quality of life is well-documented, their safety profile, particularly concerning cardiovascular events and asthma-related mortality, has been a subject of extensive research and regulatory scrutiny. This guide provides a comparative overview of the safety profiles of established LABAs, supported by experimental data and methodologies.
It is important to note that a search for the specific compound "TD-5471" did not yield any publicly available information. Therefore, this guide will focus on a comparative analysis of widely-used and researched LABAs to provide a valuable resource for understanding the safety considerations within this drug class.
Comparative Safety Profile of Common LABAs
The following table summarizes the key safety findings for several prominent LABAs. The data is compiled from a range of clinical trials and meta-analyses. It is crucial to interpret this data within the context of the specific patient populations and study designs.
| Adverse Event | Salmeterol | Formoterol | Indacaterol | Olodaterol | Vilanterol |
| Asthma-Related Mortality (Monotherapy) | Increased risk identified in the SMART trial, leading to a black box warning.[1] | Similar concerns to salmeterol, particularly when used without concomitant inhaled corticosteroids (ICS).[1] | Primarily studied in COPD; monotherapy in asthma is not recommended. | Primarily studied in COPD; monotherapy in asthma is not recommended. | Primarily developed and approved in combination with an ICS for asthma. |
| Cardiovascular Events (e.g., tachycardia, palpitations, QT prolongation) | Associated with dose-dependent increases in heart rate and palpitations. | Can cause dose-related tachycardia and QT interval prolongation. | Generally well-tolerated at approved doses, with a low incidence of cardiovascular effects. | Favorable cardiovascular safety profile in clinical trials. | Good cardiovascular safety profile when used in combination with fluticasone furoate. |
| Serious Asthma-Related Events (Hospitalization, Intubation) | Increased risk when used as monotherapy.[1] | Increased risk as monotherapy. | Not established for asthma monotherapy. | Not established for asthma monotherapy. | Studies show no significant increase in risk when combined with an ICS. |
| Tremor | A known class effect, generally mild to moderate and transient. | A common side effect, particularly at higher doses. | Incidence is generally low and comparable to placebo. | Low incidence reported in clinical trials. | Low incidence reported in clinical trials. |
| Hypokalemia | Can occur, particularly at high doses, a class effect of beta-2 agonists. | Can induce transient hypokalemia. | Minimal effects on serum potassium at therapeutic doses. | No clinically significant changes in potassium levels observed. | No clinically significant changes in potassium levels observed. |
Experimental Protocols for Key Safety Assessments
Understanding the methodologies behind the safety data is critical for a comprehensive evaluation. Below are outlines of typical experimental protocols used to assess the safety of LABAs.
Large-Scale, Randomized, Controlled Clinical Trials (e.g., the Salmeterol Multicenter Asthma Research Trial - SMART)
-
Objective: To evaluate the safety of a new LABA compared to a placebo or an active comparator, particularly for rare but serious adverse events.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: A large cohort of patients with the target disease (e.g., asthma).
-
Intervention: Patients are randomized to receive the investigational LABA or a placebo, in addition to their usual asthma care.
-
Data Collection:
-
Primary endpoint: A composite of asthma-related deaths, intubations, and hospitalizations.
-
Secondary endpoints: Cardiovascular adverse events (e.g., ECG changes, reported palpitations, tachycardia), non-serious adverse events, and efficacy measures.
-
Data is collected at regular intervals throughout the study period.
-
-
Statistical Analysis: Time-to-first-event analysis using a Cox proportional hazards model is often employed to compare the risk between treatment groups.
Thorough QT/QTc Study
-
Objective: To assess the potential of a drug to prolong the QT interval of the electrocardiogram, a risk factor for serious cardiac arrhythmias.
-
Study Design: A randomized, double-blind, placebo- and active-controlled crossover or parallel-group study.
-
Patient Population: Healthy volunteers.
-
Intervention: Subjects receive single or multiple doses of the investigational drug at therapeutic and supratherapeutic levels, a placebo, and a positive control (a drug known to prolong the QT interval, e.g., moxifloxacin).
-
Data Collection:
-
Serial ECGs are recorded at predefined time points before and after drug administration.
-
Pharmacokinetic blood samples are collected to correlate drug concentration with QT interval changes.
-
-
Analysis: The change from baseline in the corrected QT interval (QTc) is calculated and compared between the investigational drug and placebo. The effect of the positive control is also assessed to validate the study's sensitivity.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can aid in understanding the safety profile of LABAs.
Caption: Beta-2 adrenergic receptor signaling pathway activated by LABAs.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
